molecular formula C7H11Cl2N3O2 B6263664 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride CAS No. 2225144-22-7

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6263664
CAS No.: 2225144-22-7
M. Wt: 240.1
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Description

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride: A methyl ester derivative with similar chemical properties.

Uniqueness

2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

2225144-22-7

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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